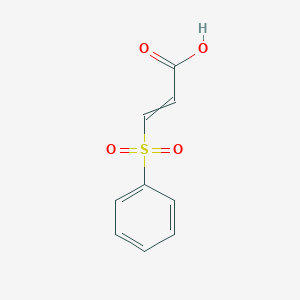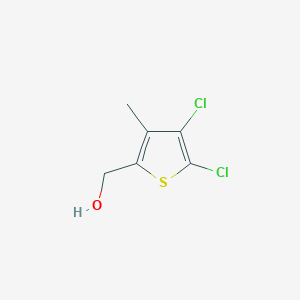
(4,5-Dichloro-3-methylthiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with a methanol group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-3-methylthiophen-2-yl)methanol typically involves the chlorination of 3-methylthiophene followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination: 3-methylthiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Methanol Introduction: The chlorinated product is then treated with a methanol reagent under basic conditions to introduce the methanol group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Large quantities of 3-methylthiophene are chlorinated using industrial chlorination equipment.
Methanol Addition: The chlorinated intermediate is then reacted with methanol in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(4,5-Dichloro-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of (4,5-Dichloro-3-methylthiophen-2-yl)aldehyde or (4,5-Dichloro-3-methylthiophen-2-yl)carboxylic acid.
Reduction: Formation of 3-methylthiophene or other reduced thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
科学研究应用
(4,5-Dichloro-3-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4,5-Dichloro-3-methylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
相似化合物的比较
Similar Compounds
- (4,5-Dichloro-2-methylthiophen-3-yl)methanol
- (4,5-Dichloro-3-methylthiophen-2-yl)ethanol
- (4,5-Dichloro-3-methylthiophen-2-yl)amine
Uniqueness
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methanol group on the thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar thiophene derivatives.
属性
分子式 |
C6H6Cl2OS |
|---|---|
分子量 |
197.08 g/mol |
IUPAC 名称 |
(4,5-dichloro-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H6Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h9H,2H2,1H3 |
InChI 键 |
UAFJXGFSQWQVHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
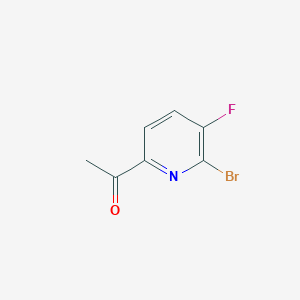
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

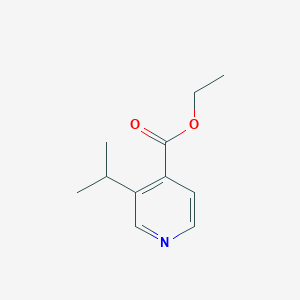
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
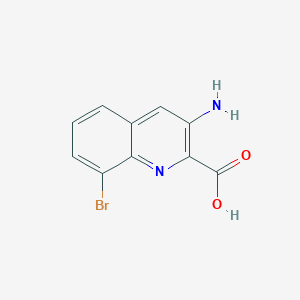
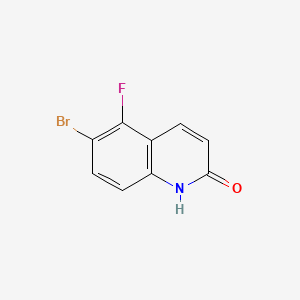
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
